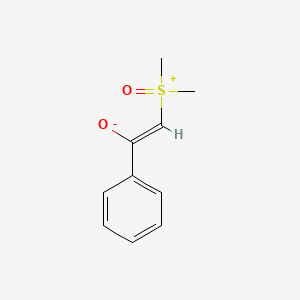
2-(Dimethyl (oxo)-|E6-sulfanylidene)-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethyl (oxo)-|E6-sulfanylidene)-1-phenylethan-1-one is a complex organic compound with a unique structure that includes both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl (oxo)-|E6-sulfanylidene)-1-phenylethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of methyl 2-acetylbenzoate with dimethyl malonate in the presence of a base such as potassium carbonate (K2CO3) under solvent-free conditions or in acetonitrile . The reaction proceeds through a tandem addition/cyclization mechanism to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethyl (oxo)-|E6-sulfanylidene)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.
Scientific Research Applications
2-(Dimethyl (oxo)-|E6-sulfanylidene)-1-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethyl (oxo)-|E6-sulfanylidene)-1-phenylethan-1-one involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide (DMSO): A common solvent with similar sulfur-oxygen interactions.
Thioethers: Compounds with sulfur atoms bonded to carbon atoms, similar to the reduced forms of 2-(Dimethyl (oxo)-|E6-sulfanylidene)-1-phenylethan-1-one.
Sulfoxides and sulfones: Oxidized forms of sulfur-containing compounds.
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
InChI |
InChI=1S/C10H12O2S/c1-13(2,12)8-10(11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
VGGRLHWSHSMGDH-UHFFFAOYSA-N |
Isomeric SMILES |
C[S+](=O)(C)/C=C(/C1=CC=CC=C1)\[O-] |
Canonical SMILES |
C[S+](=O)(C)C=C(C1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-({2-[(3-bromo-4-tert-butylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-3-methylbutanamide](/img/structure/B14811487.png)

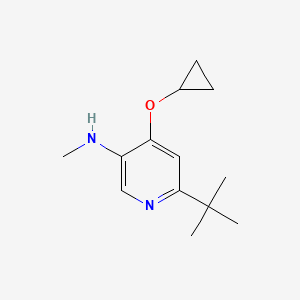

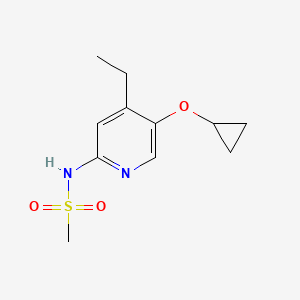
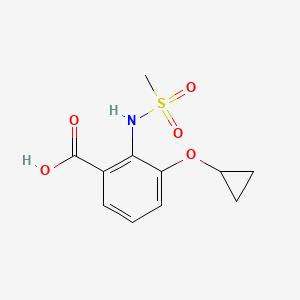
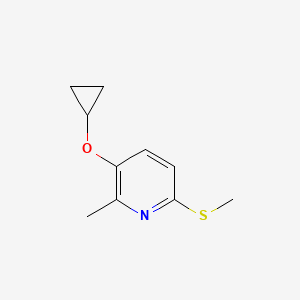
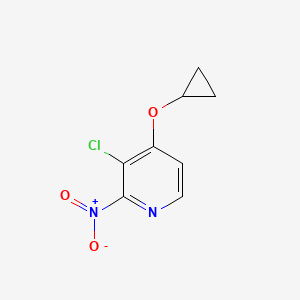
![N,N'-bis[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B14811534.png)
![Ethyl spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylate](/img/structure/B14811550.png)

![N-{2-methyl-3-[(phenylacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B14811560.png)
![4-[(E)-2-phenylethenyl]benzohydrazide](/img/structure/B14811565.png)
